REACTION_CXSMILES
|
[CH:1]([O:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)=[CH2:2].C([O:12][CH2:13]C(CC)CCCC)=C.[CH:21]([O:23]CCOCCOC=C)=C.C1C2C(=CC3C(C=2CO)=CC=CC=3)C=CC=1.C(OCCCCOC=C)=C.C(OCC1(COC=C)CCCCC1)=C.C(OC(OC=C)CCCCCCCC)=C.C1(CO)C=CC=C(CO)C=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(Cl)(=O)C1C=CC=C(C(Cl)=O)C=1>O1CCCC1>[CH:1]([O:3][CH:4]=[CH2:5])=[CH2:2].[C:4]1([CH2:13][OH:12])[CH:5]=[CH:6][CH:7]=[C:8]([CH2:21][OH:23])[CH:9]=1 |f:8.9.10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)CO)CO
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
Diacylchloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OCC(CCCC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OCCOCCOC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C(=C12)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OCCCCOC=C
|
Name
|
trimethyleneglycol trivinyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OCC1(CCCCC1)COC=C
|
Name
|
nonanediol divinyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OC(CCCCCCCC)OC=C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring until the ensuing suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared in a two-liter, 3-necked round-bottomed flask
|
Type
|
CUSTOM
|
Details
|
equipped with a 500-ml constant pressure addition funnel, an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
with cooling in an ice bath
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
was re-cooled
|
Type
|
ADDITION
|
Details
|
200 ml of ethyl acetate was slowly added
|
Type
|
ADDITION
|
Details
|
was then added slowly
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
well washed with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined filtrate and washings were then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated on a rotary evaporator
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([O:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)=[CH2:2].C([O:12][CH2:13]C(CC)CCCC)=C.[CH:21]([O:23]CCOCCOC=C)=C.C1C2C(=CC3C(C=2CO)=CC=CC=3)C=CC=1.C(OCCCCOC=C)=C.C(OCC1(COC=C)CCCCC1)=C.C(OC(OC=C)CCCCCCCC)=C.C1(CO)C=CC=C(CO)C=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(Cl)(=O)C1C=CC=C(C(Cl)=O)C=1>O1CCCC1>[CH:1]([O:3][CH:4]=[CH2:5])=[CH2:2].[C:4]1([CH2:13][OH:12])[CH:5]=[CH:6][CH:7]=[C:8]([CH2:21][OH:23])[CH:9]=1 |f:8.9.10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)CO)CO
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
Diacylchloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OCC(CCCC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OCCOCCOC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C(=C12)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OCCCCOC=C
|
Name
|
trimethyleneglycol trivinyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OCC1(CCCCC1)COC=C
|
Name
|
nonanediol divinyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OC(CCCCCCCC)OC=C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring until the ensuing suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared in a two-liter, 3-necked round-bottomed flask
|
Type
|
CUSTOM
|
Details
|
equipped with a 500-ml constant pressure addition funnel, an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
with cooling in an ice bath
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
was re-cooled
|
Type
|
ADDITION
|
Details
|
200 ml of ethyl acetate was slowly added
|
Type
|
ADDITION
|
Details
|
was then added slowly
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
well washed with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined filtrate and washings were then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated on a rotary evaporator
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |